3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidinone core with a 3,4-dimethoxyphenyl group
Preparation Methods
The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps
- Synthesis of Thieno[2,3-d]pyrimidinone Core:
- The core can be synthesized through a cyclization reaction involving a suitable precursor, such as a thieno[2,3-d]pyrimidine derivative.
- Reaction conditions typically include the use of a strong acid or base to facilitate the cyclization process.
- Introduction of 3,4-Dimethoxyphenyl Group:
- The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction.
- Common reagents for this step include 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Chemical Reactions Analysis
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
- Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
- Major products include oxidized derivatives with additional oxygen-containing functional groups.
- Reduction:
- Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
- The primary products are reduced forms of the compound with fewer oxygen atoms.
- Substitution:
- The compound can undergo substitution reactions, particularly at the aromatic ring.
- Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
- Medicinal Chemistry:
- The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
- It is also investigated for its anti-inflammatory and analgesic properties.
- Materials Science:
- The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Biological Research:
- The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
- Enzyme Inhibition:
- The compound inhibits enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
- This inhibition can lead to the suppression of cancer cell growth and proliferation.
- Signal Transduction Pathways:
- The compound can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
- This modulation can result in altered cellular responses, such as reduced inflammation or pain.
Comparison with Similar Compounds
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with similar compounds to highlight its uniqueness:
- Similar Compounds:
- 3-[2-(3,4-dimethoxybenzoyl)-4,5-dimethoxyphenyl]-pentan-2-one
- N-(tetrahydroquinolin-1-yl) amide
- Retinoid nuclear modulators
- Uniqueness:
- The presence of the thieno[2,3-d]pyrimidinone core distinguishes it from other compounds with similar functional groups.
- Its specific substitution pattern and functional groups contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N2O4S/c1-10-11(2)25-17-16(10)18(22)20(9-19-17)8-13(21)12-5-6-14(23-3)15(7-12)24-4/h5-7,9H,8H2,1-4H3 |
InChI Key |
KWCJQDYADZMXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.